molecular formula C20H16N4O3S B5635258 N-1,3-benzothiazol-2-yl-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

N-1,3-benzothiazol-2-yl-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

Cat. No. B5635258
M. Wt: 392.4 g/mol
InChI Key: MXIGVFLCOJYOJO-UHFFFAOYSA-N
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Description

"N-1,3-benzothiazol-2-yl-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide" is a chemical compound belonging to the class of benzothiazole derivatives. These compounds are known for a wide range of biological properties and have been the subject of various chemical studies.

Synthesis Analysis

The synthesis of similar benzothiazole derivatives involves reacting specific precursors under controlled conditions. For example, Duran and Canbaz (2013) describe synthesizing benzothiazole acetamide derivatives by reacting imidazole derivatives with chloroacetamide compounds, confirming structures using NMR, FTIR, and MS analyses (Duran & Canbaz, 2013).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is typically planar, as observed in the work of Bunev et al. (2013), where they studied a benzothiazole acetamide compound with similar structural features (Bunev et al., 2013).

Chemical Reactions and Properties

Benzothiazole derivatives undergo various chemical reactions, forming complexes with different molecules. For instance, Balijapalli et al. (2017) synthesized benzothiazole acetamides and studied their hydrogen bond-associated assemblies, revealing the nature of intermolecular interactions (Balijapalli et al., 2017).

Physical Properties Analysis

The physical properties of benzothiazole derivatives, such as melting points and solubility, can be derived from their synthesis and structural analyses. These properties are influenced by the nature of substituents and the overall molecular architecture.

Chemical Properties Analysis

Benzothiazole acetamides exhibit varied chemical properties, including acidity constants and protonation behaviors, as shown in the study by Duran and Canbaz (2013). Their chemical reactivity is often assessed in the context of potential biological applications (Duran & Canbaz, 2013).

Mechanism of Action

While the specific mechanism of action for “N-1,3-benzothiazol-2-yl-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide” is not available, benzothiazole derivatives are known to exhibit anti-tubercular activity .

Future Directions

Benzothiazole derivatives continue to be a focus of research due to their wide range of biological activities . Future research may focus on improving the synthesis methods, understanding the mechanisms of action, and exploring new biological activities.

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S/c1-27-14-6-4-5-13(11-14)15-9-10-19(26)24(23-15)12-18(25)22-20-21-16-7-2-3-8-17(16)28-20/h2-11H,12H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXIGVFLCOJYOJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

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